molecular formula C19H21N3O2 B2417124 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 868977-67-7

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2417124
CAS No.: 868977-67-7
M. Wt: 323.396
InChI Key: ARDPYWKEGGPWJL-UHFFFAOYSA-N
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Description

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide (CAS Number 868977-67-7) is a synthetic organic compound with a molecular formula of C19H21N3O2 and a molecular weight of 323.39 g/mol . This chemical features a core imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological properties . Scientific literature highlights that derivatives based on the imidazo[1,2-a]pyridine pharmacophore hold significant research value in oncology, demonstrating potential as targeted anticancer agents . Specifically, related analogs have been investigated as inhibitors of critical cellular pathways and kinases, such as the PI3K/mTOR and Akt/mTOR signaling axes, and as potent inhibitors of mutant FLT3 receptors relevant to acute myeloid leukemia (AML) research . The structural motifs present in this compound suggest a potential mechanism of action that may involve binding to kinase domains and disrupting protein-protein interactions, making it a compound of interest for studying cancer cell proliferation and survival mechanisms . This product is intended for research purposes to further explore these and other biochemical mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-24-17-8-5-15(6-9-17)7-10-19(23)20-12-11-16-14-22-13-3-2-4-18(22)21-16/h2-6,8-9,13-14H,7,10-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDPYWKEGGPWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions depend on the desired functional groups and the starting materials used.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development .

Medicine: In medicine, derivatives of imidazo[1,2-a]pyridines, including this compound, are explored for their therapeutic potential. They may be used to develop treatments for diseases such as Alzheimer’s, cancer, and infectious diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as organoelectronic materials and fluorescent materials. Its unique properties make it suitable for various applications in material science .

Comparison with Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-a]pyrimidines
  • N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives

Comparison: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine scaffold with a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a compound of considerable interest due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its biological activity based on diverse research findings, including case studies, detailed data tables, and relevant literature.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety linked to a propanamide structure, which contributes to its biological activity. The presence of the methoxyphenyl group enhances its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation :
    • The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. It has shown IC50 values of approximately 43.4 μM and 35.9 μM, respectively, indicating effective inhibition of cell growth .
    • A study highlighted that compound 3d , structurally related to the target compound, selectively inhibited the proliferation of MCF-7 cells by 1.6-fold and MDA-MB-231 cells by 2.0-fold compared to healthy cells .
  • Mechanism of Action :
    • The apoptotic mechanism involves modulation of the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties:

  • Inhibition of NF-κB Pathway :
    • Research indicates that similar imidazo[1,2-a]pyridine derivatives can suppress NF-κB and STAT3 signaling pathways, leading to reduced inflammatory responses in cancer cell lines such as MDA-MB-231 and SKOV3 .

Study on Anticancer Effects

A detailed case study evaluated the effects of this compound on breast cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-743.4Induces apoptosis via Bax/Bcl-2 ratio
MDA-MB-23135.9Induces apoptosis via Bax/Bcl-2 ratio

This study underscores the potential of this compound in breast cancer treatment by inducing apoptosis selectively in malignant cells while sparing healthy ones.

Study on Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects through molecular docking studies:

Compound Effect Pathway Inhibition
Imidazo[1,2-a]pyridine derivativeSuppresses inflammationNF-κB and STAT3 signaling

The findings suggest that the compound can effectively modulate inflammatory pathways, which is crucial for developing therapeutic agents targeting inflammation-associated diseases.

Q & A

Q. What synthetic routes are employed to prepare N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide, and how is its structural integrity validated?

Methodological Answer: The compound is synthesized via multi-step protocols involving:

  • Imidazo[1,2-a]pyridine core formation : Condensation of 2-aminopyridine derivatives with α-bromoketones or aldehydes under reflux conditions (e.g., phosphorus oxychloride/DMF for Vilsmeier-Haack reactions) .
  • Side-chain functionalization : Alkylation or amidation reactions to introduce the 3-(4-methoxyphenyl)propanamide moiety. For example, coupling 2-(imidazo[1,2-a]pyridin-2-yl)ethylamine with 3-(4-methoxyphenyl)propanoic acid using EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization.

Structural validation employs:

  • 1H/13C NMR : Confirmation of proton environments and carbon frameworks (e.g., imidazo[1,2-a]pyridine aromatic signals at δ 7.5–9.0 ppm) .
  • HRMS : Exact mass verification (e.g., [M+H]+ calculated vs. observed within 2 ppm error) .
  • Elemental analysis : C, H, N percentages within ±0.4% of theoretical values .

Q. Which physicochemical properties of this compound are critical for assessing drug-likeness, and how are they computed?

Methodological Answer: Key properties include:

  • Lipinski’s Rule of Five : Compliance ensures oral bioavailability. Parameters like molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors (<10) are calculated using tools like Molinspiration or ACD/Labs .
  • LogD (pH 5.5/7.4) : Determines membrane permeability. Calculated via shake-flask or chromatographic methods (e.g., reversed-phase HPLC) .
  • Polar surface area (PSA) : Predicts blood-brain barrier penetration. Software like ChemAxon computes PSA from 2D structures .
  • Solubility : Estimated using the General Solubility Equation (GSE) or experimental assays (e.g., nephelometry) .

Advanced Research Questions

Q. What biological targets have been investigated for imidazo[1,2-a]pyridine derivatives, and how are these studies designed?

Methodological Answer:

  • Kinase inhibition (e.g., CLK1) : Compounds are screened via in vitro kinase assays using recombinant enzymes and ATP-Glo™ luminescence. IC50 values are derived from dose-response curves .
  • Anthelmintic activity : Larval motility assays (e.g., Haemonchus contortus) with EC50 determination via microscopy .
  • Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative strains, with ciprofloxacin as a control .
  • Receptor binding (e.g., melatonin MT1/MT2) : Radioligand displacement assays using [3H]-melatonin and recombinant receptors .

Example : Imidazo[1,2-a]pyridine-based COX-2 inhibitors showed >100-fold selectivity over COX-1 in whole-blood assays, validated by ELISA for PGE2 inhibition .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Methodological Answer:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -CF3) : Enhance kinase inhibitory potency by improving target binding (e.g., Cpd-1 in CLK1 inhibition, IC50 = 12 nM) .
    • Methoxy groups : Improve solubility but may reduce CNS penetration due to increased PSA .
  • SAR studies : Systematic variation of R-groups (e.g., 4-methoxyphenyl vs. 4-aminophenyl) followed by bioactivity profiling. For instance, replacing 4-methoxy with 4-amino in acrylonitrile derivatives increased antiparasitic activity (EC50 from 1.2 μM to 0.4 μM) .

Q. What computational strategies predict target interactions and binding modes?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model ligand-protein interactions. Example: Docking of ZINC000023754543 into Bacteroides fragilis metalloproteinase II revealed hydrogen bonds with Gly310 and Thr342 .
  • MD simulations : AMBER or GROMACS assess binding stability (e.g., root-mean-square deviation <2 Å over 100 ns) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG < -30 kcal/mol indicates strong binding) .

Case Study : X-ray crystallography of Menin-imidazo[1,2-a]pyridine complexes (PDB: 6S2K) confirmed π-π stacking and hydrogen bonding with Lys111 and Asp172 .

Q. How are discrepancies in synthetic yields or bioactivity data resolved?

Methodological Answer:

  • Yield optimization : Screening reaction conditions (e.g., solvent, catalyst, temperature). For example, NaBH4 reduction of Schiff bases at 0°C improved yields from 38% to 75% .
  • Bioactivity variability :
    • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) .
    • Batch reproducibility : Validate purity via HPLC (>95%) and elemental analysis .

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